molecular formula C13H11N3S B3157559 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol CAS No. 850238-91-4

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol

Cat. No.: B3157559
CAS No.: 850238-91-4
M. Wt: 241.31 g/mol
InChI Key: WWSYXEOFGHJWOL-UHFFFAOYSA-N
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Description

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol are not fully understood yet. It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Cellular Effects

The cellular effects of this compound are not well-documented. Related pyrazolo[1,5-a]pyrimidines have been shown to have significant inhibitory effects on the growth of certain cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully known. Related pyrazolo[1,5-a]pyrimidines have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein that plays a key role in cell cycle regulation .

Preparation Methods

The synthesis of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol typically involves the condensation of 3-aminopyrazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of methanol as a solvent and sodium methoxide as a base, followed by microwave irradiation to improve the reaction yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol has a wide range of scientific research applications:

Comparison with Similar Compounds

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol can be compared with other similar compounds such as:

  • 2-(Pyrazolo[1,5-a]pyrimidin-5-yl)phenol
  • 2-(Pyrazolo[1,5-a]pyrimidin-7-yl)phenol
  • N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

These compounds share a similar pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

IUPAC Name

5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-9-7-12(17)16-13(15-9)11(8-14-16)10-5-3-2-4-6-10/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSYXEOFGHJWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N2C(=N1)C(=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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